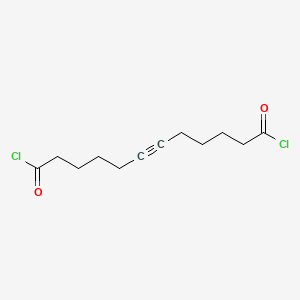
Dodec-6-ynedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-6-ynedioyl dichloride is an organic compound with the molecular formula C12H16Cl2O2. It is a diacid chloride derivative of dodec-6-yne, characterized by the presence of two acyl chloride groups attached to a twelve-carbon alkyne chain. This compound is of interest in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-ynedioyl dichloride can be synthesized through the chlorination of dodec-6-yne diacid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the diacid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing dodec-6-yne diacid, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dodec-6-ynedioyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out at room temperature or under mild heating, often in the presence of a base to neutralize the HCl by-product.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Polyesters and Polyamides: Formed through condensation reactions with diols and diamines, respectively.
Scientific Research Applications
Dodec-6-ynedioyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials in the production of fibers, films, and plastics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of dodec-6-ynedioyl dichloride primarily involves its reactivity as an acylating agent. The acyl chloride groups readily react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other organic compounds, where the acyl chloride groups facilitate the formation of ester or amide linkages .
Comparison with Similar Compounds
Similar Compounds
Dodec-6-ynedioic acid: The parent diacid of dodec-6-ynedioyl dichloride.
Dodec-6-ynedioyl diester: Formed by the esterification of dodec-6-ynedioic acid.
Hex-5-ynedioyl dichloride: A shorter-chain analogue with similar reactivity.
Uniqueness
This compound is unique due to its twelve-carbon alkyne chain, which imparts specific physical and chemical properties. The presence of the alkyne group allows for additional functionalization and cross-linking reactions, making it a versatile building block in polymer chemistry and material science .
Properties
CAS No. |
61621-72-5 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
dodec-6-ynedioyl dichloride |
InChI |
InChI=1S/C12H16Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h3-10H2 |
InChI Key |
OVVNGQFEENEIFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)Cl)CC#CCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium iodide](/img/structure/B14580605.png)
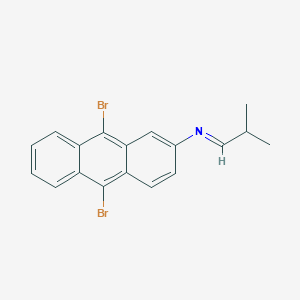
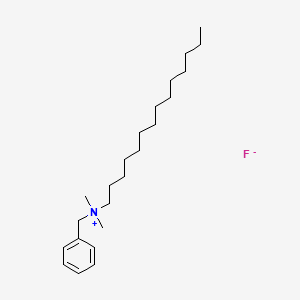
![{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14580625.png)
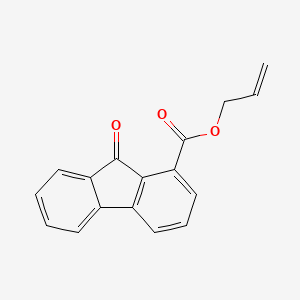
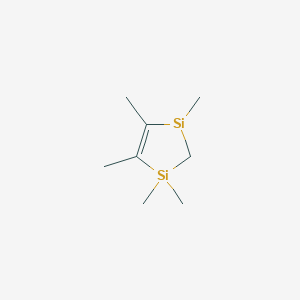
![2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14580651.png)
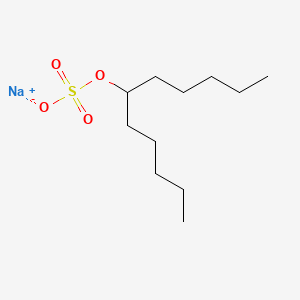
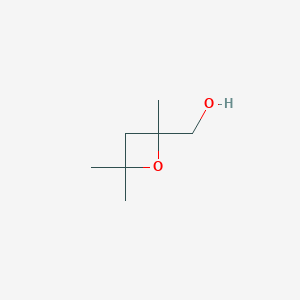
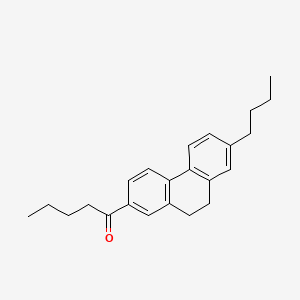
![3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14580677.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro-](/img/structure/B14580679.png)
![5-[Benzyl(methyl)amino]thianthren-5-ium iodide](/img/structure/B14580681.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14580682.png)
